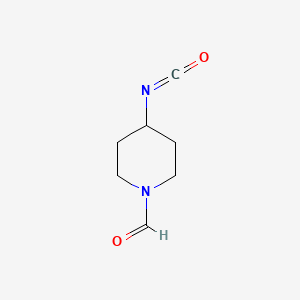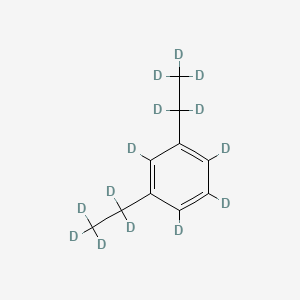
1,3-Diethylbenzene-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylbenzene-d14 is a deuterated form of 1,3-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C10H14, and it has a molecular weight of 134.22 g/mol .
Vorbereitungsmethoden
1,3-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,3-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to achieve complete deuteration. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,3-Diethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diethylbenzoic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding diethylcyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Wissenschaftliche Forschungsanwendungen
1,3-Diethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the analysis of environmental samples to detect and quantify pollutants.
Wirkmechanismus
The mechanism of action of 1,3-diethylbenzene-d14 primarily involves its role as a tracer in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification using mass spectrometry. This makes it an invaluable tool in various fields of research .
Vergleich Mit ähnlichen Verbindungen
1,3-Diethylbenzene-d14 can be compared with other similar compounds such as:
1,2-Diethylbenzene: Another isomer with ethyl groups at the 1 and 2 positions.
1,4-Diethylbenzene: An isomer with ethyl groups at the 1 and 4 positions.
Divinylbenzene: A compound with vinyl groups instead of ethyl groups.
1,3,5-Triethylbenzene: A compound with three ethyl groups on the benzene ring.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H14 |
|---|---|
Molekulargewicht |
148.30 g/mol |
IUPAC-Name |
1,2,3,5-tetradeuterio-4,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI-Schlüssel |
AFZZYIJIWUTJFO-NFUPRKAOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CCC1=CC(=CC=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


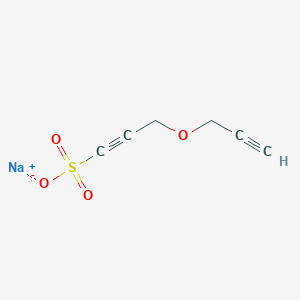

![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)
![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
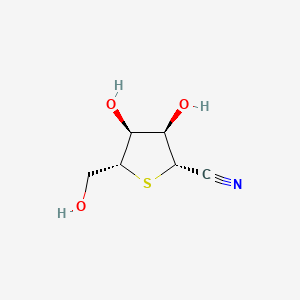
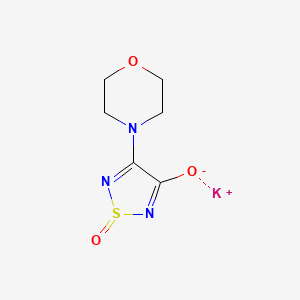
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
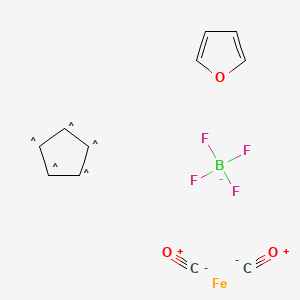
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
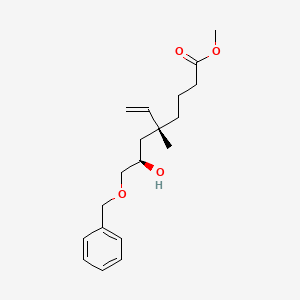
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
